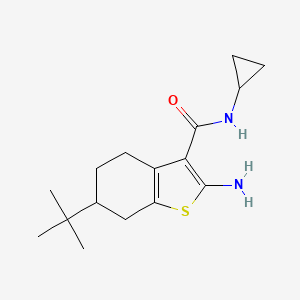

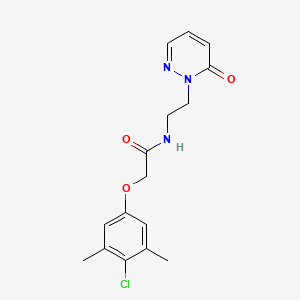

![molecular formula C19H16F3N5O3 B2408410 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-57-3](/img/structure/B2408410.png)

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the heterocyclic compound contains nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

Efficient Synthesis Techniques : Researchers have developed efficient methods for synthesizing trifluoromethylated pyrido[2,3-d]pyrimidine derivatives. These methods involve tandem Knoevenagel–Michael addition processes that result in the formation of the desired compounds with high specificity and yield. The synthesized compounds have been characterized using spectroscopic methods, highlighting the potential for these techniques in creating novel molecules with targeted properties (Wang et al., 2017).

Herbicidal Applications : Some derivatives of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione have shown significant herbicidal activities. The synthesis of these compounds involves cyclization processes that yield products with potential agricultural applications. Specifically, certain derivatives demonstrated high effectiveness against Brassica napus, suggesting their use as herbicides (Huazheng, 2013).

Antimicrobial and Antifungal Activities

- Antimicrobial and Antifungal Properties : Research into pyrido[1,2-a]pyrimidine derivatives has unveiled their potential as antibacterial and antitumor agents. These compounds, obtained through the synthesis of Schiff bases of certain amino acids, have shown variable antibacterial activities and significant antifungal properties. Their synthesis and bioactivity assessment provide a foundation for the development of new antimicrobial agents (Alwan et al., 2014).

Pharmacological Potential

- Anti-Cancer Activities : The structural modification of pyrimidin-2,4-diones has led to compounds with notable anti-cancer activities. Studies focusing on the structure-activity relationship have identified that the presence of certain groups within the molecule enhances its anti-cancer properties, pointing to the potential for these compounds in cancer therapy (Singh & Paul, 2006).

Advanced Materials and Sensing Applications

- Photophysical Properties and Sensing Applications : The design and synthesis of pyrimidine-phthalimide derivatives have revealed their unique photophysical properties, including solid-state fluorescence and positive solvatochromism. These properties make them suitable for applications in pH sensing, demonstrating the versatility of pyrido[2,3-d]pyrimidine derivatives in the development of novel sensors (Yan et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic uses, given the wide range of biological activities exhibited by similar compounds . Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of piperidine , a class of compounds that are present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been found to have a wide range of biological activities .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to a range of effects . The trifluoromethyl group in the compound could potentially enhance its biological activity .

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

properties

IUPAC Name |

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O3/c20-19(21,22)14-4-3-11(10-24-14)16(28)26-8-5-12(6-9-26)27-17(29)13-2-1-7-23-15(13)25-18(27)30/h1-4,7,10,12H,5-6,8-9H2,(H,23,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXZUCBZMJIXAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)

![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)

![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)

![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)